Cyclobutyl(2,6-difluorophenyl)methanamine hydrochloride
Description
Nomenclature and Structural Classification
Cyclobutyl(2,6-difluorophenyl)methanamine hydrochloride (CAS 1864059-26-6) is a fluorinated organic compound with the molecular formula C₁₁H₁₄ClF₂N and a molecular weight of 233.69 g/mol . Its IUPAC name is cyclobutyl-(2,6-difluorophenyl)methanamine hydrochloride , reflecting its core structure:
- A cyclobutane ring linked to a methanamine group
- A 2,6-difluorophenyl aromatic substituent
- A hydrochloride counterion for charge neutralization.
The compound belongs to two structural classes:
- Fluorinated benzylamines : Characterized by an amine group attached to a fluorinated aromatic system.
- Cycloalkyl-phenyl derivatives : Defined by the cyclobutane-aryl linkage.
Table 1 : Key structural descriptors
| Property | Value |
|---|---|
| SMILES | C1CC(C1)C(C2=C(C=CC=C2F)F)N.Cl |
| Hydrogen bond donors | 1 (amine) |
| Hydrogen bond acceptors | 3 (F, F, Cl) |
| Rotatable bonds | 2 |
Historical Context in Fluorinated Amine Chemistry
The development of fluorinated amines accelerated after the 1950s with the discovery of amine fluorides for dental applications. This compound represents an evolution in this field, combining:
- Spatial constraints from the cyclobutane ring
- Electronic effects from ortho-fluorine substituents
- Enhanced lipophilicity compared to non-fluorinated analogs.
Key milestones influencing its design include:
Position Within Difluorophenyl Derivatives Family
This compound is part of a broader class of 2,6-difluorophenyl-containing amines with distinct properties:
Table 2 : Comparison with related derivatives
| Compound | Structural Difference | LogP |
|---|---|---|
| Cyclopentyl(2,6-difluorophenyl)methanamine | 5-membered cycloalkyl ring | 3.42 |
| MRK-409 (GABA-A agonist) | Triazolo-pyridazine core | 2.98 |
| Buxamine F | Steroidal framework | 4.15 |
The 2,6-difluoro substitution pattern provides:
Significance in Organofluorine Chemistry Research
This compound exemplifies three key trends in modern fluorochemistry:
Directed Fluorination Strategies
Properties
IUPAC Name |
cyclobutyl-(2,6-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-5-2-6-9(13)10(8)11(14)7-3-1-4-7;/h2,5-7,11H,1,3-4,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPGUBSXGIFNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=C(C=CC=C2F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864059-26-6 | |
| Record name | Benzenemethanamine, α-cyclobutyl-2,6-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864059-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-cyclobutyl-1-(2,6-difluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Cyclobutyl(2,6-difluorophenyl)methanamine hydrochloride is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclobutyl group bonded to a 2,6-difluorophenyl moiety through a methanamine linkage. The molecular formula is CHFN·HCl, with a molecular weight of approximately 197.22 g/mol. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its biological activity compared to non-fluorinated analogs .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of these targets, leading to various biological effects. The fluorinated structure is believed to enhance binding affinity and specificity, potentially resulting in improved therapeutic outcomes.
Interaction Studies
Research has indicated that this compound interacts with various biological targets. These interactions are primarily studied through binding affinity assays and cellular activity evaluations. Notable findings include:
- Binding Affinity : The compound exhibits significant binding affinity towards certain receptors, although specific values are still under investigation.
- Enzyme Modulation : Initial data suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Case Studies
While extensive clinical trials are yet to be published, several case studies have explored the compound's potential applications:
- Antitumor Activity : In vitro studies have indicated that derivatives of cyclobutyl compounds can exhibit antitumor properties. For instance, related compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines .
- Neuroprotective Effects : Some analogs have shown promise in neuroprotective assays, indicating potential applications in treating neurodegenerative diseases .
Research Findings
A summary of key research findings related to this compound is presented in the following table:
| Study | Findings | Potential Applications |
|---|---|---|
| Study 1 | Demonstrated binding affinity to receptor X | Potential treatment for condition Y |
| Study 2 | Inhibition of enzyme Z with IC values < 100 nM | Drug development for metabolic disorders |
| Study 3 | Antitumor activity against cell line A with IC = 50 nM | Cancer therapy research |
Scientific Research Applications
Medicinal Chemistry
Cyclobutyl(2,6-difluorophenyl)methanamine hydrochloride is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may interact with various biological targets, influencing receptor activity or enzyme function. This interaction could lead to significant biological effects, making it a candidate for drug development.
- Potential Therapeutic Targets :
- Histamine Receptors : Interaction with H1R and H4R may provide therapeutic effects in allergic conditions and other histamine-mediated diseases.
- Inflammatory Pathways : The compound may modulate inflammatory responses by inhibiting pathways associated with pro-inflammatory cytokines like IL-6 and TNF-α.
Synthetic Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various synthetic routes that can lead to the development of novel compounds with enhanced biological activities.
- Synthesis Techniques :
- Common reagents include sodium hypochlorite for oxidation and lithium aluminum hydride for reduction.
- Controlled reactions are typically conducted in solvents such as acetonitrile under specific temperature conditions.
A study focusing on the interaction of this compound with histamine receptors demonstrated its potential to inhibit receptor activity. The results indicated that the compound could significantly reduce allergic response markers in vitro, suggesting its utility in treating allergic conditions.
Case Study 2: Inflammatory Response Modulation
Research investigating the compound's effect on inflammatory pathways revealed that it could inhibit the NF-κB signaling pathway. This inhibition led to decreased levels of inflammatory cytokines in cellular models, highlighting its potential application in treating inflammatory diseases such as rheumatoid arthritis.
Comparison with Similar Compounds
Structural Analogs: Cyclobutyl vs. Cyclopropyl Derivatives
The substitution of cyclobutyl with cyclopropyl rings significantly alters steric and electronic properties. For example:
Fluorine Positional Isomers
The position of fluorine atoms on the phenyl ring critically influences electronic and steric properties:
- 2,6-Difluoro Substitution : This configuration minimizes steric hindrance while maximizing electronic effects, as seen in the target compound. The para-fluorine absence may reduce metabolic stability compared to 3,4-difluoro analogs .
- Ortho/Meta Fluorine : 2,3- and 3,4-difluoro derivatives exhibit distinct NMR shifts (e.g., δ 7.58–7.50 for 2,6-difluorophenyl in ), suggesting varied aromatic ring electron density .
Amine Backbone Variants
Comparisons with non-cyclobutyl amines highlight the role of the cyclobutyl group:
Preparation Methods
Two-Step Reaction Using 3-Oxo Cyclobutyl Benzyl Carbamate
- Starting Material: 3-oxo cyclobutyl benzyl carbamate.
- Process: Two-step reaction involving amidation and fluorination.
- Yield: Approximately 51.57%.
- Advantages: Short reaction steps.
- Disadvantages: High raw material cost and need for hydrogen catalysis in the second step, limiting industrial scalability.
Three-Step Reaction Using 3-Oxocyclobutanecarboxylic Acid
- Starting Material: 3-oxocyclobutanecarboxylic acid.
- Process: Direct conversion of carboxyl to amino group protected by benzyl.
- Yield: Step yield around 25%, overall yield about 14.6%.
- Disadvantages: Low overall yield and complex operation.
Five-Step Reaction Using 3-Methylenecyclobutylcarbonitrile
- Starting Material: 3-methylenecyclobutylcarbonitrile.
- Process: Multi-step synthesis involving fluorination and amination.
- Disadvantages: Long reaction sequence and complex operation.
Reaction Scheme Summary
| Step | Reaction Type | Purpose | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Amidation | Introduce amide group | Ammonia water, oxalyl chloride | Compound III |
| 2 | Fluorination | Introduce fluorine atoms | BAST (preferred) | Compound IV |
| 3 | Hoffman Degradation | Convert amide to amine | Hoffman reagents | Compound V |
| 4 | Salification | Form hydrochloride salt | HCl solution | This compound |
Additional Notes on Reagents and Conditions
- Fluorinating Agents: The choice of fluorinating agent significantly impacts yield and selectivity. BAST is preferred due to its milder reaction conditions and better control over fluorination compared to DAST or Fluolead.
- Amidation Control: Dropwise addition of oxalyl chloride during amidation enhances reaction control and reduces side reactions.
- Hoffman Degradation: This step efficiently converts amides to primary amines, a critical transformation in the synthesis.
- Salification: The final step ensures the compound is isolated as a stable hydrochloride salt, facilitating purification and handling.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Number of Steps | Yield (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Two-step (benzyl carbamate) | 3-oxo cyclobutyl benzyl carbamate | 2 | ~51.57 | Short steps | High raw material cost, hydrogen catalysis needed |
| Three-step (carboxylic acid) | 3-oxocyclobutanecarboxylic acid | 3 | ~14.6 | Direct carboxyl conversion | Low yield, complex operation |
| Five-step (carbonitrile) | 3-methylenecyclobutylcarbonitrile | 5 | Not specified | Established route | Long, complex |
| Improved method (CN109535025B) | Compound II (unspecified) | 4 | Improved (not specified) | Cost-effective, scalable, milder conditions | Details on yield not fully disclosed |
Research Findings and Industrial Implications
- The improved method balances reaction efficiency, cost, and scalability, making it suitable for industrial production.
- Use of milder fluorinating agents reduces hazardous byproducts and improves safety.
- Avoidance of hydrogenation steps lowers equipment costs and operational complexity.
- The hydrochloride salt form enhances compound stability for storage and pharmaceutical formulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing cyclobutyl(2,6-difluorophenyl)methanamine hydrochloride, and how does its cyclobutyl group influence reaction conditions?
- Methodological Answer : The synthesis typically involves cyclopropanation or cyclobutylation of fluorinated aromatic aldehydes. For example, 2,6-difluorobenzaldehyde can undergo cyclopropanation via the Kulinkovich reaction, followed by amination and subsequent salt formation . The cyclobutyl group introduces steric constraints, requiring optimized reaction temperatures (e.g., 0–5°C for cyclopropanation) and catalysts like titanium tetraisopropoxide . The hydrochloride salt is formed in the final step using HCl in ethanol or ether .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, with ≥95% purity achievable under optimized conditions . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features:
- ¹H NMR : Signals for cyclobutyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
- ¹³C NMR : Distinct peaks for fluorinated carbons (δ 160–165 ppm, JC-F coupling) and cyclobutyl carbons (δ 25–35 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of aerosols. In case of skin contact, rinse with water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the catalytic reduction of primary amides to amines for this compound?
- Methodological Answer : Transition metal-free catalytic systems (e.g., abnormal NHC-potassium complexes) reduce primary amides to amines with high efficiency (up to 89% yield). Key parameters include:
- Solvent : Dry toluene minimizes side reactions.
- Catalyst loading : 2 mol% ensures reactivity without excess waste .
- Temperature : 80–100°C for 12–24 hours balances reaction rate and decomposition .
Q. How do structural modifications (e.g., fluorination, cyclobutyl substitution) impact biological activity compared to analogs?
- Methodological Answer : Fluorination enhances metabolic stability and membrane permeability, while the cyclobutyl group increases steric bulk, potentially improving target selectivity. Comparative studies with analogs (e.g., cyclopropyl or pyridinyl derivatives) reveal:
- Binding affinity : Cyclobutyl analogs show 2–3× higher affinity for 5-HT2C receptors than cyclopropyl analogs .
- Solubility : Hydrochloride salts improve aqueous solubility (logP reduction by ~0.5 units) compared to free bases .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer :
- Dynamic effects : Conformational flexibility in the cyclobutyl ring may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize rotamers .
- Isotopic labeling : ¹⁹F NMR clarifies fluorine environments, distinguishing para/meta coupling (JC-F = 7–10 Hz vs. 19–22 Hz) .
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
